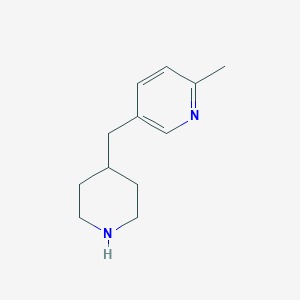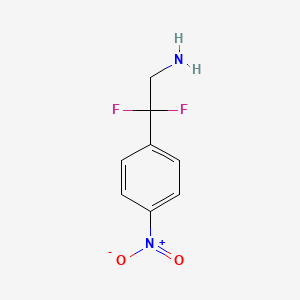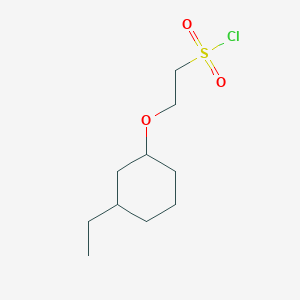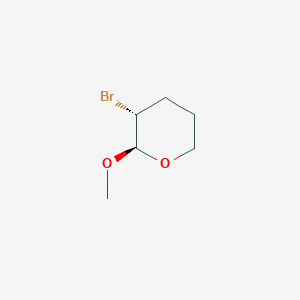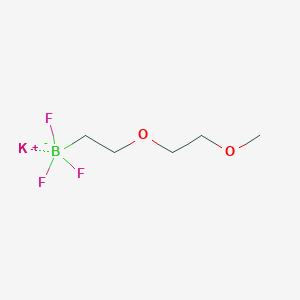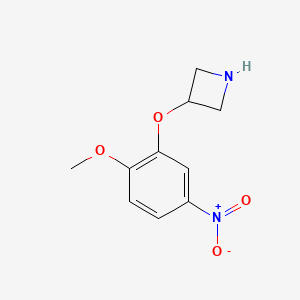
3-(2-Methoxy-5-nitrophenoxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxy-5-nitrophenoxy)azetidine is an organic compound characterized by the presence of an azetidine ring attached to a methoxy and nitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-nitrophenoxy)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-nitrophenol and azetidine.
Reaction Conditions: The phenol group of 2-methoxy-5-nitrophenol is activated using a suitable base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF).
Coupling Reaction: The activated phenol is then reacted with azetidine under controlled temperature conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as precise temperature control and efficient mixing.
Purification Techniques: Implementing purification techniques like recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
3-(2-Methoxy-5-nitrophenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in acidic medium.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols under basic conditions.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of azetidine derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, 3-(2-Methoxy-5-nitrophenoxy)azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of azetidine-containing molecules on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
作用機序
The mechanism by which 3-(2-Methoxy-5-nitrophenoxy)azetidine exerts its effects depends on its interaction with molecular targets. The azetidine ring and nitrophenoxy group can interact with enzymes, receptors, or other proteins, leading to changes in biological activity. The exact pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
3-(2-Methoxyphenoxy)azetidine: Lacks the nitro group, which may result in different reactivity and biological activity.
3-(2-Nitrophenoxy)azetidine:
3-(2-Methoxy-5-chlorophenoxy)azetidine: Contains a chlorine atom instead of a nitro group, leading to different chemical behavior.
Uniqueness
3-(2-Methoxy-5-nitrophenoxy)azetidine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research.
特性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
3-(2-methoxy-5-nitrophenoxy)azetidine |
InChI |
InChI=1S/C10H12N2O4/c1-15-9-3-2-7(12(13)14)4-10(9)16-8-5-11-6-8/h2-4,8,11H,5-6H2,1H3 |
InChIキー |
OHGZPRUPGIUOOI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)

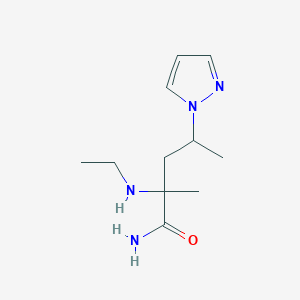

amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)


